molecular formula C8H8N2O B1599909 7-Aminoindolin-2-one CAS No. 25369-32-8

7-Aminoindolin-2-one

Cat. No.: B1599909
CAS No.: 25369-32-8
M. Wt: 148.16 g/mol
InChI Key: RKPBTSNUXKVZPG-UHFFFAOYSA-N
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Description

7-Aminoindolin-2-one is an organic compound with the molecular formula C8H8N2O. It is a derivative of indolin-2-one, featuring an amino group at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoindolin-2-one can be achieved through various methods. One common approach involves the cyclization of 2-nitrobenzylamine derivatives. The process typically includes the reduction of the nitro group followed by cyclization under acidic conditions . Another method involves the use of anilines and ynamides in a one-pot synthesis, utilizing Au(I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective synthetic routes. The use of readily available starting materials and efficient catalytic systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Aminoindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

7-Aminoindolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Aminoindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein tyrosine kinases, which play a crucial role in cell signaling and growth. The compound’s anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as Akt, MAPK, and NF-κB .

Comparison with Similar Compounds

Uniqueness: 7-Aminoindolin-2-one is unique due to the presence of the amino group at the 7th position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-amino-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPBTSNUXKVZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423683
Record name 7-aminoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25369-32-8
Record name 7-aminoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 7-nitroindoline-2-one in methanol (1.0 gm/60 mL), added Pd/C (300 mg, 30 wt %). H2 gas maintained with pressure using hydrogen gas balloon, solution stirred for 4 hours at RT. The catalyst was removed by filtration over celite. The filtrate was concentrated in vacuo to give crude product, which was washed with diethyl ether to afford compound 7-aminoindolin-2-one; YD: 76.77%; mp: 248-251° C.; Rf: 0.6 (CHCl3:MeOH: 9.0:1.0). 1H NMR (DMSO-d6) 200 MHz, δ: 3.382 (s, 2H), 4.794 (s, 2H), 6.453-6.498 (m, 2H), 6.673 (t, J=8.0 Hz, 1H), 9.906 (s, 1H). MS (ESI): m/z 146.8 [M−H]−.
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60 mL
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300 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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